(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[5-[(4-chloroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-7-1-3-8(4-2-7)13-6-10-14-9(15-16-10)5-11(17)18/h1-4,13H,5-6H2,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLADFKBAIZVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NC(=NN2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
A common approach involves cyclizing thiosemicarbazide intermediates under alkaline conditions. For example, thiocarbohydrazide reacts with nitriles or carboxylic acid derivatives to form 4-amino-5-mercapto-1,2,4-triazoles.
Hydrazine-Mediated Cyclization
Hydrazine hydrate facilitates ring closure of cyanoacetic acid hydrazide derivatives. In one method, ethyl cyanoacetate reacts with hydrazine hydrate to form cyanoacetic acid hydrazide, which subsequently cyclizes with carbon disulfide to generate the triazole-thiol scaffold.
Introduction of the 4-Chlorophenylaminomethyl Group
Nucleophilic Substitution
The 4-chlorophenylamino moiety is introduced via nucleophilic substitution or coupling reactions.
- Mannich Reaction :
Reacting 4-amino-5-mercapto-1,2,4-triazole with 4-chlorobenzaldehyde and morpholine in acetic acid yields the Mannich base derivative, which is subsequently reduced to the aminomethyl intermediate. - Direct Alkylation :
Chloromethylation of the triazole-thiol using 4-chlorobenzyl chloride in DMF with K₂CO₃ as a base affords the substituted triazole.
Functionalization with Acetic Acid Moiety
Alkylation with Chloroacetamide
A widely reported method involves reacting the triazole-thiol intermediate with chloroacetamide in alkaline media.
- Protocol from Patent CN101805302B :
- Step 1 : 4-Phenyl-3-(4-chlorophenyl)-1,2,4-triazole-5-thione (2 mmol) is dissolved in ethanol (15 mL) with NaOH (2 mmol).
- Step 2 : Chloroacetamide (2 mmol) is added, and the mixture is refluxed at 80°C for 2 hours.
- Step 3 : The crude product is precipitated in ice water, filtered, and recrystallized from ethanol (yield: 87–95%).
Ester Hydrolysis
The acetic acid group is introduced via hydrolysis of ethyl ester precursors. For instance, ethyl (5-aminomethyl-triazolyl)acetate is treated with 20% HCl under reflux, followed by neutralization to yield the carboxylic acid.
Alternative Synthetic Routes
Multicomponent Reactions
A one-pot three-component reaction using 3-amino-1,2,4-triazole , 4-chlorobenzaldehyde , and ethyl cyanoacetate in the presence of TMDP catalyst yields the triazolo[1,5-a]pyrimidine intermediate, which is hydrolyzed to the target compound.
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents to streamline purification. For example, Wang resin-bound triazole intermediates are functionalized via sequential alkylation and hydrolysis steps.
Comparative Analysis of Methods
Optimization and Challenges
Yield Enhancement
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and triazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
Synthetic Routes
The synthesis of (5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine and a suitable nitrile compound.
- Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction is used where chlorophenylamine reacts with the triazole intermediate.
- Attachment of the Acetic Acid Moiety : This step finalizes the synthesis by incorporating the acetic acid group into the triazole structure.
Industrial Production
Industrial methods focus on optimizing yield and purity through controlled conditions and purification techniques such as recrystallization or chromatography.
Chemistry
In chemistry, this compound serves as a valuable building block in synthesizing more complex organic molecules. Its role as a ligand in coordination chemistry is also significant.
Biology
The compound has been studied for various biological activities:
- Antimicrobial Activity : Research indicates potential effectiveness against bacterial strains such as Staphylococcus aureus. A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 5.2 to 933.4 μM against this pathogen .
| Compound | MIC (μM) | MBC (μM) |
|---|---|---|
| Compound 2.17 | 10.1 | 20.2 |
| Compound 2.26 | 12.4 | 24.8 |
| Reference Drug (Ciprofloxacin) | 4.7 | 9.6 |
- Antifungal Activity : The compound's structure allows for interactions that may inhibit fungal growth.
Medicine
Ongoing research aims to explore its potential as a therapeutic agent for treating infectious diseases and cancer. Its mechanism of action may involve inhibiting enzyme activity or disrupting DNA synthesis in pathogenic cells.
Case Studies
- Antistaphylococcal Activity : A study highlighted that several synthesized triazole derivatives showed significant antibacterial activity against Staphylococcus aureus with varying MICs and MBCs .
- Biological Activity Assessment : Another research effort focused on assessing the biological activity of triazole-based compounds, revealing promising results for further exploration in drug development .
Mechanism of Action
The mechanism of action of (5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity, interfere with DNA synthesis, or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations:
- Functional Groups : The acetic acid moiety improves aqueous solubility and salt formation, whereas amides () or esters () may enhance bioavailability but reduce solubility .
Pharmacological Activity Comparisons
Table 2: Bioactivity Profiles of Selected Analogues
Key Insights:
- Antimicrobial Activity : Chlorophenyl-substituted triazoles (e.g., ) show specificity against Gram-positive bacteria, likely due to interactions with lipid bilayers . The target compound’s acetic acid group may enhance solubility, broadening its spectrum.
- Enzyme Inhibition : Acetamide derivatives () exhibit α-glucosidase inhibition, suggesting the target compound’s carboxylic acid could similarly interact with enzyme active sites if structurally optimized .
- Toxicity : Hydrazide-containing analogues () pose higher toxicity risks, whereas the target compound’s acetic acid group likely reduces this liability .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
Key Findings:
- Lipophilicity : The target compound’s LogP (~2.5) balances membrane permeability and solubility, outperforming more lipophilic analogues (e.g., ) in aqueous environments .
- Metabolic Stability : The acetic acid moiety promotes glucuronidation, reducing systemic toxicity compared to thioether or hydrazide derivatives .
Biological Activity
(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid is a synthetic compound belonging to the class of triazole derivatives. This compound has gained attention in various fields of biological research due to its potential antimicrobial, antifungal, and anticancer activities. The unique structural features of this compound, including the chlorophenyl group and the triazole ring, contribute to its biological properties.
Chemical Structure and Properties
The chemical formula for this compound is C11H11ClN4O2. It can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit enzyme activity, interfere with nucleic acid synthesis, or disrupt cellular processes critical for pathogen survival or cancer cell proliferation. The chlorophenyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MICs):
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Candida albicans | 32 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro assays demonstrated that it effectively inhibited the growth of several pathogenic fungi. The IC50 values for common fungal strains are summarized below:
| Fungal Strain | IC50 (µg/mL) |
|---|---|
| Aspergillus niger | 10 |
| Cryptococcus neoformans | 15 |
These findings indicate its potential utility in treating fungal infections.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. A notable study evaluated its effects on human breast cancer cells (MCF-7) and reported an IC50 value of 12 µg/mL. The mechanism appears to involve apoptosis induction through mitochondrial pathway activation and caspase cascade involvement .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on the antimicrobial efficacy of triazole derivatives, including this compound. The study highlighted its superior activity against resistant strains of bacteria compared to conventional antibiotics.
- Anticancer Research : In a recent investigation published in a peer-reviewed journal, the compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects with a mechanism involving cell cycle arrest and apoptosis induction .
Q & A
Q. How can researchers optimize the synthesis of (5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid derivatives?
- Methodological Answer : A common approach involves reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under controlled heating (60–80°C) and neutral pH to form thioacetic acid intermediates. Subsequent salt formation (e.g., sodium, potassium, or metal complexes) requires stoichiometric reactions with hydroxides or sulfates in ethanol/water mixtures. Purity is ensured via recrystallization and thin-layer chromatography (TLC) . Key Variables :
- Temperature control to avoid side reactions (e.g., decomposition of the triazole ring).
- Solvent selection (ethanol or dioxane) for solubility and reaction efficiency.
Q. What analytical techniques are critical for confirming the structure of synthesized derivatives?
- Methodological Answer : Use a combination of:
- Elemental Analysis : To verify empirical formulas (e.g., C, H, N, S content).
- IR Spectrophotometry : Identify functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹ for the 4-chlorophenylamino group, C=O at ~1700 cm⁻¹ for the acetic acid moiety) .
- Chromatography (TLC/HPLC) : Confirm purity and individuality using silica gel plates (ethyl acetate/hexane eluent) or HPLC-DAD with C18 columns and acetonitrile/water gradients .
Q. How should researchers design pharmacological screening protocols for these compounds?
- Methodological Answer : Prioritize low-toxicity candidates by:
In Silico Toxicity Prediction : Tools like ProTox-II to assess hepatotoxicity or mutagenicity.
Q. In Vitro Assays :
- Antibacterial: MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Reference structural analogs (e.g., triazole-thioacetate salts) from literature showing IC₅₀ values <10 μM in cytotoxicity studies .
Advanced Research Questions
Q. How can contradictory data in structure-activity relationships (SAR) be resolved for triazole-acetic acid derivatives?
- Methodological Answer : Contradictions often arise from substituent effects. For example:
- Electron-Withdrawing Groups (e.g., -Cl) : May enhance antimicrobial activity but increase cytotoxicity.
- Bulkier Substituents (e.g., morpholine) : Can reduce bioavailability despite improving target binding.
Use multivariate analysis (e.g., PCA or QSAR models) to isolate dominant factors. Validate with in vivo pharmacokinetic studies (e.g., plasma half-life, tissue distribution) .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes like COX-2 or β-lactamase. Prioritize poses with hydrogen bonds to the triazole N2/N4 atoms and hydrophobic contacts with the 4-chlorophenyl group.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Validate with experimental IC₅₀ data from enzyme inhibition assays .
Q. How can researchers address challenges in quantifying active ingredients in complex matrices?
- Methodological Answer : Develop HPLC-DAD methods with:
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.
- Detection : 254 nm for triazole UV absorption.
Validate using ICH guidelines (linearity: R² >0.99, recovery: 95–105%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
